molecular formula C11H14ClNO3 B2939224 Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride CAS No. 1956376-78-5

Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride

Cat. No. B2939224
CAS RN: 1956376-78-5
M. Wt: 243.69
InChI Key: HBVDTGWJSMRKOR-UHFFFAOYSA-N
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Description

“Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride” is a chemical compound with the CAS Number: 1956376-78-5 . It has a molecular weight of 243.69 and its IUPAC name is methyl 3- (azetidin-3-yloxy)benzoate hydrochloride .


Molecular Structure Analysis

The InChI code for “Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride” is 1S/C11H13NO3.ClH/c1-14-11 (13)8-3-2-4-9 (5-8)15-10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Anti-inflammatory and Antibacterial Activity : Research has demonstrated the synthesis of indolyl azetidinones and their evaluation for anti-inflammatory activity. Compounds have been synthesized through condensation reactions involving Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride, showcasing potential anti-inflammatory effects compared with non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi et al., 1990). Furthermore, azetidinones have been prepared via microwave-assisted synthesis, showing pharmacological activities including antibacterial against various pathogens (K. Mistry & K. R. Desai, 2006).

  • Asymmetric Hydrolysis and Synthesis : Asymmetric hydrolysis of azetidinone derivatives has led to the production of optically active compounds, demonstrating the chemical versatility of Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride derivatives for synthesizing complex structures like carbapenem derivatives (K. Hirai et al., 1989).

  • Enantioselective Synthesis : Research on the enantioselective synthesis of azetidinones from D-glyceraldehyde acetonide highlights the use of Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride in creating chiral molecules, which are crucial in the development of pharmaceuticals (H. Matsunaga et al., 1983).

  • Novel Synthesis Procedures : Innovative synthesis methods for azetidin-2-ones demonstrate the role of Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride in creating compounds with significant anti-inflammatory effects, showcasing its potential in drug discovery (Manisha Sharma et al., 2013).

Safety and Hazards

The safety information for “Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride” includes several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. The compound also has several precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound or improper storage or handling of the compound.

properties

IUPAC Name

methyl 3-(azetidin-3-yloxy)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-3-2-4-9(5-8)15-10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVDTGWJSMRKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride

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